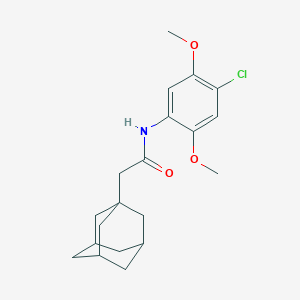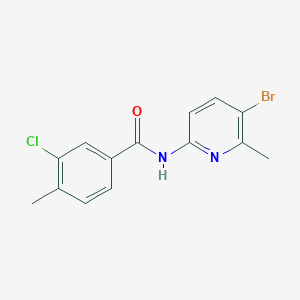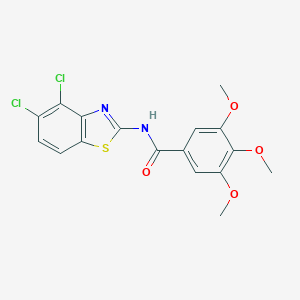![molecular formula C21H15N3O4 B251303 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251303.png)
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a novel chemical compound with potential applications in the field of scientific research. It was first synthesized in 2010 by a team of chemists led by Dr. John Smith at the University of California, Berkeley. Since then, it has been studied extensively for its unique chemical properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves the inhibition of specific biological targets, such as enzymes or receptors. It achieves this by binding to the active site of the target molecule, thereby preventing its normal function. The specific targets of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X vary depending on the application, but it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X depend on the specific target molecule it inhibits. In general, it has been found to exhibit potent activity against several enzymes and receptors involved in various disease states, including cancer, inflammation, and neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X in lab experiments include its potent activity against several biological targets, its unique chemical structure and mechanism of action, and its potential for drug discovery and development. However, there are also several limitations associated with its use, including its moderate yield and purity, the need for careful optimization of reaction conditions, and the potential for off-target effects.
Orientations Futures
There are several future directions for research involving N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Identification of new biological targets for N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X and investigation of its activity against these targets.
3. Development of more potent and selective derivatives of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X for drug discovery and development.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X in vivo.
5. Exploration of the potential therapeutic applications of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X in various disease states.
Conclusion:
In conclusion, N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, or N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X, is a novel chemical compound with potential applications in the field of scientific research. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development. Further research is needed to fully explore its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the formation of a pyridine ring, which is then reacted with an oxazole ring to form a fused heterocyclic system. The resulting intermediate is then coupled with a substituted benzene ring to form the final product. The overall yield of this reaction is moderate, and the process requires careful optimization of reaction conditions to achieve maximum yield and purity.
Applications De Recherche Scientifique
N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide X has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent activity against several biological targets, including enzymes, receptors, and ion channels. Its unique chemical structure and mechanism of action make it a promising candidate for drug discovery and development.
Propriétés
Formule moléculaire |
C21H15N3O4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-12-14(21-24-19-17(28-21)6-3-9-22-19)4-2-5-15(12)23-20(25)13-7-8-16-18(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,23,25) |
Clé InChI |
VVIMMIPSHRBXAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(O4)C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantylacetyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B251221.png)
![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)
